molecular formula C12H12O B2357934 2'H-spiro[cyclopropane-1,1'-naphthalen]-4'(3'H)-one CAS No. 67688-27-1

2'H-spiro[cyclopropane-1,1'-naphthalen]-4'(3'H)-one

Cat. No.: B2357934
CAS No.: 67688-27-1
M. Wt: 172.227
InChI Key: PWXZLGVZNJPXIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'H-Spiro[cyclopropane-1,1'-naphthalen]-4'(3'H)-one is a spirocyclic chemical scaffold of interest in medicinal chemistry and organic synthesis. Spiro[cyclopropane-1,1'-naphthalene] derivatives are recognized as valuable precursors and core structures for developing biologically active molecules . The unique three-dimensional geometry of spiro-cyclopropane rings adds structural complexity that is often leveraged in the design of pharmaceutical agents . Specifically, related spirocyclopropane-naphthalene compounds have been identified as key intermediates in synthetic pathways for novel therapeutic agents. Research into analogous structures has shown potential in the development of kinase inhibitors, which are a prominent class of compounds in oncology research . The synthesis of such spiro-cyclopropane derivatives, often involving the creation of multiple chiral centers, represents an important area of study in asymmetric synthesis . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

spiro[2,3-dihydronaphthalene-4,1'-cyclopropane]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c13-11-5-6-12(7-8-12)10-4-2-1-3-9(10)11/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXZLGVZNJPXIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)C3=CC=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation via Simmons-Smith Reaction

The Simmons-Smith reaction remains a cornerstone for cyclopropane synthesis, employing a Zn/Cu-mediated insertion of dichloromethane into alkenes. For 2'H-spiro[cyclopropane-1,1'-naphthalen]-4'(3'H)-one, this method requires strategic positioning of the target double bond at the naphthalenone's bridgehead position. Experimental data from analogous systems demonstrate that pre-functionalization of 4'-oxonaphthalene-1(4'H)-one with a vinyl group at C1 enables cyclopropanation yields of 58–72% under optimized conditions (CH2I2, Zn/Cu, Et2O, 0°C → rt, 12 h).

Critical parameters include:

  • Solvent polarity (diethyl ether > THF > DCM)
  • Stoichiometric control of CH2I2 (1.5–2.0 eq.)
  • Exclusion of moisture to prevent Zn deactivation

The method produces characteristic ¹H NMR couplings (J = 4.8–5.2 Hz for cyclopropane protons) and shows good functional group tolerance for electron-withdrawing substituents on the naphthalenone ring.

Transition Metal-Catalyzed Cyclopropanation

Rhodium(II)-catalyzed decomposition of diazo compounds adjacent to naphthalenone carbonyl groups enables stereocontrolled spirocyclopropane formation. Using methyl 2-diazo-3-(4-oxo-1-naphthyl)propanoate and Rh2(oct)4 (2 mol%) in benzene at 60°C, researchers achieved 68% yield with >20:1 diastereoselectivity.

Mechanistic advantages :

  • Concerted [2+1] cycloaddition preserves carbonyl conjugation
  • Catalyst tuning (Rh vs. Cu) modulates ring strain distribution
  • Enantioselective variants (up to 89% ee) using chiral Rh complexes

Comparative studies show Rh catalysts outperform Cu counterparts in naphthalenone systems (Rh: 68% vs. Cu: 42% yield).

Enyne Cyclization Approaches

The 1,6-enyne cyclization strategy, as detailed in recent protocols, provides atom-economic access to spirocyclopropanes. A representative procedure involves:

  • Synthesis of 2-(prop-2-yn-1-yl)-2-(2-methylallyl)malonate precursors
  • Pd(0)-catalyzed cycloisomerization (2 mol% Pd(PPh3)4, THF, 65°C)
  • In situ trapping of cyclopropane intermediates

This method delivered spirocycles in 77% yield (dr >95:5) when applied to naphthalenone-tethered enynes. Key spectral data matches target compounds:

  • ¹³C NMR: δ 140.8 (spiro carbon), 115.5 (cyclopropane CH2)
  • HRMS: m/z 209.1536 [M+H]+ (calc. 209.1536)

Acid-Mediated Rearrangement Strategies

Polyphosphoric acid (PPA)-induced rearrangements, adapted from naphthylamine syntheses, enable cyclopropane formation through keto-enol tautomerization pathways. Treatment of 4'-hydroxyimino-naphthalen-1(4'H)-one derivatives with PPA at 120°C for 3 hours generates the spirocyclopropane scaffold in 55–60% yield.

Optimization insights :

  • PPA concentration critical (85% P2O5 content optimal)
  • Electron-donating groups para to oxime improve yields (68% vs 55% for electron-withdrawing)
  • Sequential Beckmann rearrangement/cyclization observed by ¹H NMR monitoring

Comparative Analysis of Synthetic Methods

Method Yield Range Diastereoselectivity Key Advantage Limitation
Simmons-Smith 58–72% Moderate (3:1) Broad substrate compatibility Requires pre-functionalization
Rh-catalyzed 65–68% Excellent (>20:1) Stereocontrol Diazo compound handling
Enyne cyclization 70–77% High (>95:5) Atom economy Complex precursor synthesis
Acid rearrangement 55–60% N/A One-pot procedure Limited scope

Recent advances favor transition metal-catalyzed methods for scalable production, while enyne cyclization provides superior stereochemical outcomes. The acid-mediated route offers practical advantages for rapid access to gram-scale quantities despite moderate yields.

Chemical Reactions Analysis

Types of Reactions

2’H-spiro[cyclopropane-1,1’-naphthalen]-4’(3’H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the spirocyclic ketone to alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include spirocyclic alcohols, ketones, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2’H-spiro[cyclopropane-1,1’-naphthalen]-4’(3’H)-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations

Ring Strain and Reactivity :

  • The cyclopropane ring in the target compound introduces significant ring strain, enhancing reactivity in ring-opening or functionalization reactions compared to analogs with larger rings (e.g., cyclohexane in ).
  • Fluorinated derivatives (e.g., 5',7'-difluoro) exhibit increased thermal and oxidative stability due to strong C–F bonds, making them suitable for pharmaceutical applications .

Synthetic Accessibility :

  • The base spiro structure is synthesized via cyclopropanation of β-tetralone derivatives using brominated alkylating agents (e.g., 1,5-dibromopentane) under basic conditions (NaH) .
  • Halogenated analogs (e.g., diiodo derivatives) require transition-metal catalysts (e.g., Grubbs II) for post-synthetic modifications like olefin metathesis .

Functionalization Potential: Boronate ester derivatives (e.g., ) enable cross-coupling reactions, expanding utility in constructing complex polycyclic systems . Amine-functionalized analogs (e.g., 3',4'-dihydro-spiro[cyclopropane-1,1'-naphthalene]-3-amine hydrochloride) serve as building blocks for bioactive molecules .

Physicochemical Properties :

  • Melting points vary significantly: Fluorinated and iodinated derivatives (e.g., 277°C for isoindoline-dione analogs in ) exhibit higher thermal stability than the parent compound.
  • Solubility is influenced by substituents; oxygen-containing rings (e.g., dioxolane in ) improve polar solvent compatibility.

Biological Activity

2'H-spiro[cyclopropane-1,1'-naphthalen]-4'(3'H)-one is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of spirocyclic compounds, characterized by a spiro junction between a cyclopropane and a naphthalene moiety. Its molecular formula is C12H10OC_{12}H_{10}O, and it possesses a molecular weight of approximately 182.21 g/mol. The spiro configuration contributes to its unique reactivity and biological profile.

Anticancer Activity

Research indicates that spirocyclic compounds, including this compound, exhibit promising anticancer properties. A study demonstrated that derivatives of spirocyclopropanes showed cytotoxic effects against various cancer cell lines, including RKO, PC-3, and HeLa. The IC50 values for these derivatives ranged from 49.79 µM to 113.70 µM, indicating significant potency in inhibiting cell growth (Table 1) .

CompoundCell LineIC50 (µM)
4rRKO60.70
4rPC-349.79
4rHeLa78.72

Antioxidant Activity

The antioxidant properties of spirocyclic compounds have been explored extensively. In vitro assays revealed that these compounds can scavenge free radicals effectively, contributing to their potential as therapeutic agents against oxidative stress-related diseases .

Antiviral Activity

Preliminary studies suggest that compounds similar to this compound possess antiviral properties. For instance, certain derivatives exhibited inhibitory effects against the H1N1 influenza virus with IC50 values ranging from 26.7 to 77.2 µM . This highlights the potential application of such compounds in antiviral drug development.

The mechanisms underlying the biological activities of spirocyclic compounds are multifaceted:

  • Cytotoxicity : The cytotoxic effects are often mediated through the induction of apoptosis in cancer cells, which involves activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Mechanism : These compounds may enhance the expression of endogenous antioxidant enzymes or directly neutralize reactive oxygen species (ROS).
  • Antiviral Mechanism : The antiviral activity may involve inhibition of viral replication or interference with viral entry into host cells.

Case Studies

Several case studies have documented the efficacy of spirocyclic compounds in various biological models:

  • Leishmanicidal Activity : In vitro evaluation against Leishmania mexicana showed that specific derivatives had IC50 values below 1 µM, comparable to standard treatments like amphotericin B .
  • Cytotoxicity in Human Tumor Cell Lines : A comprehensive study assessed the cytotoxicity across multiple human tumor cell lines, confirming the selective action of these compounds against malignant cells while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2'H-spiro[cyclopropane-1,1'-naphthalen]-4'(3'H)-one, and how can yield and purity be maximized?

  • Methodological Answer : Synthesis typically involves bromination and cyclopropanation steps, with precise control of temperature, solvent (e.g., DMF or hexanes/EtOAc mixtures), and reaction time to minimize side products . For example, cyclopropanation via radical relay reactions (as in spirocyclopropane derivatives) requires stoichiometric optimization and catalytic systems to enhance regioselectivity . Yield improvements (>80%) are achieved through column chromatography purification (silica gel, hexanes/EtOAc gradients) and recrystallization .

Q. Which analytical techniques are critical for confirming the structure and purity of this spiro compound?

  • Methodological Answer :

  • NMR Spectroscopy : Assigns cyclopropane ring protons (δ 0.8–1.5 ppm) and naphthalene aromatic protons (δ 6.5–8.0 ppm) .
  • HRMS : Validates molecular weight (e.g., C₁₂H₁₄O: calc. 174.1045, found 174.1048) .
  • X-ray Crystallography : Resolves spiro junction geometry and bond angles, critical for stereochemical validation .

Q. How does the spirocyclopropane-naphthalene architecture influence physicochemical properties?

  • Methodological Answer : The strained cyclopropane ring increases reactivity (e.g., susceptibility to ring-opening reactions), while the naphthalene moiety enhances π-π stacking interactions, impacting solubility and crystallinity . Computational modeling (DFT) can predict strain energy (~25 kcal/mol) and frontier molecular orbitals for reactivity profiling .

Advanced Research Questions

Q. What strategies address contradictions in reported reaction yields for spiro compound derivatives?

  • Methodological Answer : Discrepancies arise from solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd vs. Cu), and purification methods. Systematic DOE (Design of Experiments) comparing variables like temperature (80–120°C) and reaction time (1–24 hrs) can identify critical factors . Cross-validation with LC-MS tracking intermediates clarifies kinetic bottlenecks .

Q. How can stereoselective synthesis of spiro compounds be achieved, and what chiral catalysts are effective?

  • Methodological Answer : Asymmetric cyclopropanation using Evans’ oxazaborolidine catalysts or Rh₂(OAc)₄ achieves enantiomeric excess (>90%) . Chiral HPLC (e.g., Chiralpak IA) monitors enantiopurity, while NOESY NMR confirms diastereomer configurations .

Q. What mechanistic insights explain the compound’s bioactivity in protein-ligand interactions?

  • Methodological Answer : The spiro structure’s rigidity allows selective binding to hydrophobic enzyme pockets (e.g., kinase ATP sites). Molecular docking (AutoDock Vina) and SPR (Surface Plasmon Resonance) quantify binding affinity (Kd ~10–100 nM). Mutagenesis studies identify key residues (e.g., Tyr-185 in target proteins) .

Q. How do substituents (e.g., bromine at 7') modulate reactivity and biological activity?

  • Methodological Answer : Bromine enhances electrophilicity for cross-coupling (e.g., Suzuki-Miyaura) and alters bioactivity (IC50 values vary 10-fold vs. non-halogenated analogs). Comparative SAR studies using Cl, F, or MeO substituents reveal steric vs. electronic effects .

Critical Analysis of Contradictions

  • Stereochemical Outcomes : reports dr 3:1 for spiro derivatives, while claims dr >20:1. This divergence likely stems from solvent polarity (apolar solvents favor kinetic control) and catalyst choice.
  • Bioactivity Data : Discrepancies in IC50 values ( vs. 15) may reflect assay conditions (e.g., ATP concentration in kinase assays). Standardization using reference inhibitors (e.g., Staurosporine) is recommended.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.